N-(4-aminobutyl)acetamide hydrochloride
Overview
Description
N-Acetylputrescine hydrochloride is a derivative of putrescine, a polyamine that plays a crucial role in cellular functions. It has the molecular formula C6H14N2O · HCl and a molecular weight of 166.65 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-(4-aminobutyl)acetamide hydrochloride, also known as N-Acetylputrescine hydrochloride, is a compound that primarily targets biological macromolecules . These macromolecules play a crucial role in various biological processes, including the regulation of cellular functions .
Mode of Action
The compound interacts with its targets through a process known as reversible acetylation . This interaction results in changes in the function of the targeted macromolecules, thereby influencing the overall cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the intracellular polyamine metabolism . The compound’s interaction with its targets can lead to dysregulation of this pathway, which is often associated with neoplastic diseases .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal (GI) absorption .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the regulation of cellular functions . By interacting with biological macromolecules, the compound can influence various cellular processes, potentially leading to changes in cell behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylputrescine hydrochloride can be synthesized through the acetylation of putrescine. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N-Acetylputrescine hydrochloride are not widely documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N-Acetylputrescine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce putrescine and acetic acid.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.
Substitution: Common reagents include nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
Hydrolysis: Produces putrescine and acetic acid.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetylputrescine hydrochloride has several scientific research applications:
Biomarker for Parkinson’s Disease: It has been identified as a potential biomarker for Parkinson’s disease, aiding in the diagnosis and understanding of the disease’s pathophysiology.
Metabolic Studies: Used in studies related to polyamine metabolism and its role in cellular functions.
Pharmacological Research: Investigated for its potential therapeutic effects and interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Putrescine: The parent compound of N-Acetylputrescine hydrochloride, involved in similar cellular processes.
Spermidine: Another polyamine with similar biological roles but different structural properties.
Spermine: A higher polyamine with more complex functions in cellular metabolism.
Uniqueness
N-Acetylputrescine hydrochloride is unique due to its acetylated structure, which imparts different chemical properties and reactivity compared to its parent compound, putrescine. This modification allows it to be used in specific research applications, such as its role as a biomarker for Parkinson’s disease .
Properties
IUPAC Name |
N-(4-aminobutyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-2-4-7;/h2-5,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBECFEJUQZXMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499571 | |
Record name | N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18233-70-0 | |
Record name | Monoacetyl-1,4-diaminobutane hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18233-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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